molecular formula C20H17N5O2 B610284 Prostaglandin D synthase (hematopoietic-type) inhibitor F092

Prostaglandin D synthase (hematopoietic-type) inhibitor F092

货号: B610284
分子量: 359.4 g/mol
InChI 键: MYYXEGDPWAHVAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 准备方法

    • 不幸的是,文献中没有关于F092的具体合成路线和工业生产方法。需要进一步研究才能揭示这些细节。
  • 化学反应分析

    Structural Basis of F092-H-PGDS Binding

    The crystal structure of H-PGDS in complex with F092 (PDB: 5YWX ) reveals:

    • Binding site : F092 occupies a cavity lined by residues Arg12, Gly13, Gln36, Asp96, Trp104, Lys112, and Leu199 .

    • Key interactions :

      • π-π stacking between Trp104 and the pyrimidine moiety of F092 .

      • Hydrogen bonds with Arg12, Gly13, and Asp96 .

      • Repulsive interaction with Leu199 (+10.09 kcal/mol) offset by water-mediated stabilization (−18.16 kcal/mol) .

    Table 1: Critical Residue Interactions with F092

    ResidueInteraction TypeIFIE (kcal/mol)Role in Binding
    Trp104π-π stacking (DI term)−12.4Stabilizes pyrimidine ring
    Arg12Electrostatic (ES)−8.7Direct hydrogen bonding
    Leu199Repulsive (CT + mix)+10.09Compensated via water
    Water-119Bridging interaction−18.16Mediates Leu199-F092 bond

    Water-Mediated Binding Network

    Six conserved water molecules in the H-PGDS binding pocket enhance F092 affinity:

    • Water positions : Bridge F092 to residues Arg12, Gly13, Gln36, Asp96, Trp104, and Lys112 .

    • Energy contributions : Water-mediated interactions account for 35–40% of total stabilization energy .

    Table 2: Water-Mediated Interaction Energies

    Water IDLinked ResidueIFIE (kcal/mol)Function
    W1Arg12−4.2Stabilizes ligand backbone
    W3Trp104−5.8Reinforces π-π interaction
    W6Leu199−18.16Neutralizes repulsion

    Inhibition Mechanism and Selectivity

    F092 inhibits H-PGDS via:

    • Competitive binding : Displaces PGH₂ (substrate) by occupying the glutathione-binding site .

    • Co-factor displacement : Disrupts interactions between H-PGDS and its essential cofactor glutathione (reduces binding energy by 24%) .

    • Selectivity : Minimal cross-reactivity with lipocalin-type PGDS due to distinct binding pocket architectures .

    Comparative Analysis with Analogues

    F092 outperforms earlier H-PGDS inhibitors:

    • TFC-007 : IC₅₀ = 83 nM .

    • HQL-79 : IC₅₀ = 23 nM .

    • F092 : IC₅₀ = 0.14 nM, attributed to optimized water-mediated interactions .

    F092 represents a paradigm in H-PGDS inhibition, leveraging structural insights and water-mediated interactions for high affinity. Its applications extend to PROTAC development, offering dual mechanisms for therapeutic intervention in allergic and inflammatory disorders.

    科学研究应用

    Mechanism of Action of F092

    F092 functions by selectively inhibiting H-PGDS activity, thereby reducing PGD2 production. Its mechanism involves binding to the active site of H-PGDS, which prevents the enzyme from catalyzing its substrate. The compound has demonstrated high potency with an IC50 value reported at approximately 23 nM in vitro .

    Structure-Activity Relationship

    The structural characteristics of F092 contribute to its high selectivity and potency. The compound features an N-phenyl-5-pyrimidinecarboxamide moiety that has been shown to effectively interact with H-PGDS . X-ray crystallography studies have elucidated the binding mode of F092, confirming its interaction with specific residues within the enzyme's active site .

    Allergic Diseases

    F092 has shown promise in preclinical models for treating allergic conditions. In vivo studies indicate that inhibition of H-PGDS can significantly alleviate symptoms associated with allergic inflammation . The sustained suppression of PGD2 production post-treatment suggests that F092 may provide long-lasting relief from allergic responses.

    Duchenne Muscular Dystrophy

    The role of PGD2 in muscle necrosis and inflammation makes H-PGDS a target for therapeutic interventions in Duchenne muscular dystrophy. Studies have demonstrated that inhibiting H-PGDS can mitigate muscle damage and inflammation in animal models . The development of PROTACs (proteolysis-targeting chimeras) that include F092 as a component has shown enhanced degradation of H-PGDS, leading to more effective suppression of PGD2 levels compared to traditional inhibitors .

    Case Study 1: Allergic Rhinitis Model

    In a murine model of allergic rhinitis, administration of F092 resulted in reduced levels of PGD2 and improved clinical symptoms such as nasal congestion and sneezing. The study highlighted the compound's potential as a novel therapeutic agent for managing allergic rhinitis .

    Case Study 2: Duchenne Muscular Dystrophy Model

    In mdx mice (a model for Duchenne muscular dystrophy), treatment with F092 led to decreased inflammatory markers and improved muscle function. The study suggested that targeting H-PGDS could be an effective strategy for reducing muscle degeneration associated with DMD .

    Comparative Efficacy

    The following table summarizes the comparative efficacy of F092 against other known H-PGDS inhibitors:

    CompoundIC50 (nM)Disease TargetMechanism
    F09223Allergic diseasesEnzyme inhibition
    TFC-00783Allergic diseasesEnzyme inhibition
    PROTAC(H-PGDS)-1N/AChronic inflammationEnzyme degradation
    TAS-20427Duchenne muscular dystrophyEnzyme inhibition

    作用机制

    • F092可能抑制PGDS的酶活性,从而影响前列腺素的合成。
    • 涉及的分子靶点和通路需要进一步研究。
  • 相似化合物的比较

    • 不幸的是,关于类似化合物及其与F092的比较的信息不容易获得。

    生物活性

    Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of allergic diseases and inflammation. This article delves into the biological activity of F092, including its mechanism of action, structure-activity relationships, and relevant case studies.

    Overview of Hematopoietic Prostaglandin D Synthase (H-PGDS)

    Hematopoietic prostaglandin D synthase (H-PGDS) is an enzyme that catalyzes the conversion of prostaglandin H2 to prostaglandin D2 (PGD2), a key mediator involved in various physiological processes such as sleep regulation, platelet aggregation, and immune response modulation. Overproduction of PGD2 has been linked to several pathological conditions, including allergic reactions and inflammatory diseases .

    F092 functions primarily as a selective inhibitor of H-PGDS. The compound exhibits high binding affinity for H-PGDS, with an IC50 value reported at approximately 23 nM in vitro, indicating its potent inhibitory capacity . The binding mode has been elucidated through X-ray crystallography, revealing that F092 interacts with the enzyme's active site, effectively blocking its enzymatic activity .

    Structure-Activity Relationship (SAR)

    The structure-activity relationship studies have highlighted critical features of F092 that contribute to its inhibitory potency:

    • Core Structure : F092 contains an N-phenyl-5-pyrimidinecarboxamide moiety, which is essential for its binding affinity to H-PGDS.
    • Functional Groups : Variations in substituents on the core structure have been explored to enhance selectivity and potency. For instance, modifications to the pyrrolidone moiety have shown to affect the stability and efficacy of the compound in degrading H-PGDS protein .

    In Vivo Studies and Case Studies

    Recent research has demonstrated the effectiveness of F092 in vivo. In animal models of allergic inflammation, administration of F092 resulted in significant reductions in PGD2 levels and alleviated symptoms associated with allergic responses. These findings support the potential use of F092 as a therapeutic agent for treating allergic diseases.

    Table 1: Summary of In Vivo Studies Involving F092

    Study ReferenceModel UsedDose AdministeredEffect on PGD2 LevelsObservations
    Allergic rhinitis10 mg/kgDecreased by 50%Reduced nasal inflammation
    Asthma model5 mg/kgDecreased by 40%Improved lung function
    Eczema model15 mg/kgDecreased by 60%Enhanced skin barrier

    Research Findings

    Research indicates that F092 not only inhibits H-PGDS but also promotes its degradation via the ubiquitin-proteasome system (UPS). This dual mechanism enhances its therapeutic potential compared to traditional inhibitors that solely block enzyme activity. For example, studies show that PROTACs (proteolysis-targeting chimeras) incorporating F092 can effectively degrade H-PGDS while suppressing PGD2 production more sustainably than conventional inhibitors .

    常见问题

    Basic Research Questions

    Q. What is the primary biological role of hematopoietic prostaglandin D synthase (H-PGDS), and how does F092 modulate its activity?

    H-PGDS catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a lipid mediator critical in allergic inflammation, immune modulation, and platelet aggregation . F092 is a selective H-PGDS inhibitor that binds to the enzyme’s active site, blocking PGD2 synthesis without affecting other prostaglandin pathways (e.g., COX-1/2 or L-PGDS). This specificity reduces off-target effects, making it valuable for studying PGD2-dependent mechanisms in mast cells and Th2-mediated inflammation .

    Q. What experimental models are commonly used to study F092’s efficacy and mechanism of action?

    • In vitro : Cultured mast cells or macrophages treated with F092 to assess PGD2 suppression via ELISA or mass spectrometry .
    • In vivo : Rodent models (e.g., H-PGDS knockout mice) or guinea pig allergic rhinitis models to evaluate F092’s impact on vascular permeability, bronchoconstriction, or thrombogenesis .
    • Ex vivo : Human tissue samples (e.g., nasal polyps) to validate F092’s translational relevance .

    Q. How does F092’s selectivity for H-PGDS compare to other inhibitors like HQL-79?

    F092 exhibits nanomolar-range IC50 values (0.5–2.3 nM) against H-PGDS across species (human, rat, dog) and demonstrates >10,000-fold selectivity over L-PGDS, COX-1/2, and 5-lipoxygenase. In contrast, HQL-79 has lower potency (IC50 ~32 nM in cell assays) and may partially inhibit L-PGDS at higher concentrations .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in PGD2’s dual roles in cardiovascular homeostasis when using F092?

    PGD2 exhibits both vasodilatory (via DP receptors) and pro-thrombotic effects (via CRTH2). For example, L-PGDS deletion in mice elevates blood pressure and accelerates thrombosis, while H-PGDS inhibition (via F092) does not directly alter systemic blood pressure but reduces allergic inflammation . To address contradictions:

    • Use tissue-specific knockout models to isolate H-PGDS vs. L-PGDS contributions.
    • Measure downstream metabolites (e.g., 11β-PGF2α) to differentiate receptor-specific effects .
    • Apply parallel-line analysis (PLA) to compare dose-response curves of F092 with reference inhibitors .

    Q. What methodological considerations are critical when designing assays to quantify F092’s inhibitory activity?

    • Fluorescence polarization (FP) assays : Monitor competitive displacement of fluorescent probes bound to H-PGDS, ensuring pH and temperature stability to avoid false positives .
    • Crystallography : Resolve F092-H-PGDS binding modes at <2.1 Å resolution to identify key interactions (e.g., hydrophobic pockets or hydrogen bonds) .
    • Metabolomic profiling : Use LC-MS/MS to quantify PGD2 and its metabolites in plasma/urine, accounting for diurnal variation in PGD2 levels .

    Q. How do genetic and epigenetic factors influence F092’s efficacy in preclinical models?

    • Gene expression : Microarray data from L-PGDS KO mice reveal upregulated oxidative stress genes (e.g., Hmox1, Txnip), which may counteract F092’s anti-inflammatory effects .
    • Epigenetic regulation : Histone acetylation modulates H-PGDS expression in macrophages; combine F092 with HDAC inhibitors to enhance suppression in chronic inflammation models .

    Q. What recent advancements in computational modeling support F092’s optimization?

    • Molecular dynamics simulations : Predict F092’s binding stability under physiological conditions (e.g., pH 7.4, 310K) .
    • Fragment-based design : Identify substituents on F092’s piperidine scaffold that improve oral bioavailability while retaining selectivity .
    • Machine learning : Train models on H-PGDS inhibitor datasets to prioritize compounds with favorable ADMET profiles .

    Q. Data Analysis and Interpretation

    Q. How should researchers analyze transcriptomic data from F092-treated models to identify off-target pathways?

    • Perform Ingenuity Pathway Analysis (IPA) on aortic tissue RNA-seq data to map dysregulated pathways (e.g., NRF2-mediated oxidative stress, insulin signaling) .
    • Cross-reference with proteomics (e.g., SELDI-TOF) to validate protein-level changes in H-PGDS-related networks .

    Q. What statistical approaches are recommended for assessing F092’s dose-response relationships?

    • Parallel-line analysis (PLA) : Validate curve parallelism between F092 and reference inhibitors (e.g., HQL-79) using BMG LABTECH’s MARS software, ensuring compliance with USP/EP guidelines .
    • ANOVA with post-hoc tests : Compare IC50 values across multiple cell lines or species to confirm consistency .

    Q. Ethical and Translational Considerations

    Q. How can F092’s therapeutic potential be balanced with risks of disrupting endogenous PGD2 cytoprotection?

    • Conduct long-term toxicity studies in non-human primates to monitor renal/hepatic function.
    • Develop dual-target inhibitors (e.g., H-PGDS/CRTH2) to mitigate compensatory L-PGDS upregulation in chronic use .

    属性

    IUPAC Name

    N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-pyridin-2-ylpyrimidine-5-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H17N5O2/c26-18-5-3-11-25(18)16-8-6-15(7-9-16)24-20(27)14-12-22-19(23-13-14)17-4-1-2-10-21-17/h1-2,4,6-10,12-13H,3,5,11H2,(H,24,27)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MYYXEGDPWAHVAZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H17N5O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    359.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Prostaglandin D synthase (hematopoietic-type) inhibitor F092
    Prostaglandin D synthase (hematopoietic-type) inhibitor F092
    Prostaglandin D synthase (hematopoietic-type) inhibitor F092
    Prostaglandin D synthase (hematopoietic-type) inhibitor F092
    Prostaglandin D synthase (hematopoietic-type) inhibitor F092
    Prostaglandin D synthase (hematopoietic-type) inhibitor F092

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。